

A Comparative Guide to Analytical Methods for Pemetrexed and L-glutamic acid

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Compound of Interest

Compound Name: *Pemetrexed L-glutamic acid*

Cat. No.: *B15162028*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification and characterization of Pemetrexed and its related substance, L-glutamic acid. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, supported by experimental data from published literature.

Overview of Analytical Techniques

The analysis of Pemetrexed, a multi-targeted antifolate drug, and the quantification of potential impurities such as L-glutamic acid are critical for ensuring drug quality, safety, and efficacy. Several analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with various detectors being the most prevalent. This guide will focus on comparing the following methods:

- **Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV):** A widely used method for the routine analysis of Pemetrexed in bulk drug and pharmaceutical formulations.
- **Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection (IP-RP-HPLC-UV-ELSD):** A specialized method developed for the simultaneous determination of Pemetrexed and L-glutamic acid.

- Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method for the quantification of Pemetrexed, particularly in biological matrices at low concentrations.

Quantitative Data Comparison

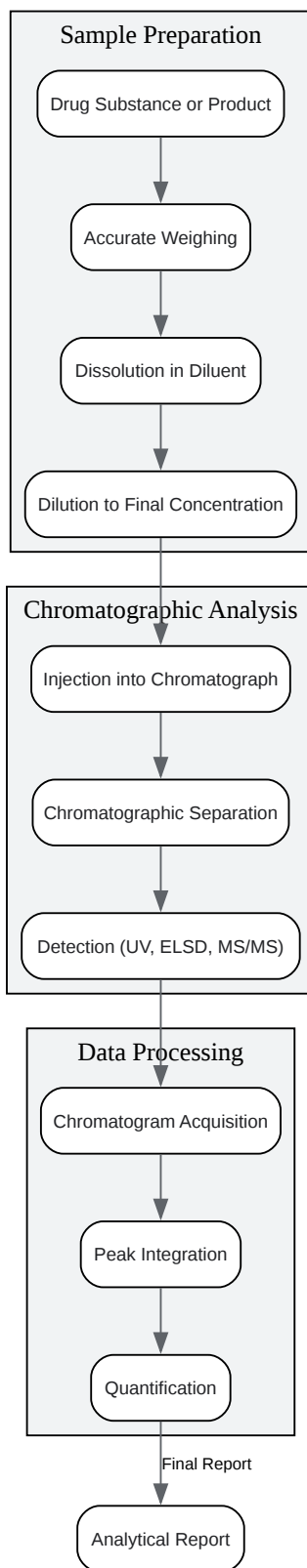
The performance of different analytical methods for Pemetrexed and L-glutamic acid is summarized in the table below. The data is compiled from various validation studies and presented to facilitate a direct comparison of key analytical parameters.

Parameter	RP-HPLC-UV for Pemetrexed[1]	IP-RP-HPLC-UV-ELSD for Pemetrexed[2]	IP-RP-HPLC-UV-ELSD for L-glutamic acid[2]	UPLC-MS/MS for Pemetrexed[3][4]
Linearity Range	20-120 µg/mL	0.4-0.6 mg/mL	0.005-0.025 mg/mL	0.0250–25.0 µg/L
Correlation Coefficient (r ²)	0.999	> 0.99	> 0.99	> 0.99
Accuracy (% Recovery)	98.80-101.87%	Within ±3% of target	Not explicitly stated	96.5%
Precision (%RSD)	Intra-day: 0.21-0.68%, Inter-day: 0.44-0.88%	< 5%	Not explicitly stated	< 8.8%
Limit of Detection (LOD)	0.445 µg/mL	Not explicitly stated	Not explicitly stated	Not explicitly stated
Limit of Quantification (LOQ)	1.348 µg/mL	Not explicitly stated	Not explicitly stated	0.025 µg/L

Experimental Workflows and Signaling Pathways

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Pemetrexed and L-glutamic acid in a pharmaceutical sample.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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